3-(3-Cyano-phenyl)-acrylic acid methyl ester
Overview
Description
3-(3-Cyano-phenyl)-acrylic acid methyl ester: is an organic compound with the molecular formula C11H9NO2. . This compound is characterized by the presence of a cyanophenyl group attached to a prop-2-enoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between 3-cyanobenzaldehyde and methyl acrylate in the presence of a base such as piperidine or pyridine . The reaction typically occurs under reflux conditions and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of methyl 3-(3-cyanophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Cyano-phenyl)-acrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be utilized in the development of bioactive molecules and as a building block for more complex structures .
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development .
Industry: In the industrial sector, methyl 3-(3-cyanophenyl)prop-2-enoate is employed in the production of specialty chemicals and materials .
Mechanism of Action
Comparison with Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: This compound has a methyl group instead of a cyano group on the phenyl ring.
Methyl 3-(3-fluorophenyl)prop-2-enoate: This compound features a fluorine atom on the phenyl ring.
Methyl 3-(3-hydroxyphenyl)prop-2-enoate: This compound contains a hydroxyl group on the phenyl ring.
Uniqueness: 3-(3-Cyano-phenyl)-acrylic acid methyl ester is unique due to the presence of the cyano group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for synthesizing compounds with specific biological or chemical activities.
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 3-(3-cyanophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3 |
InChI Key |
BQJYULBYGRTLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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